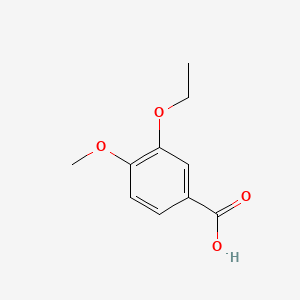

3-Ethoxy-4-methoxybenzoic acid

Descripción

Overview of Benzoic Acid Derivatives in Chemical Sciences

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are foundational pillars in the field of chemical sciences. britannica.comwikipedia.org These compounds, characterized by a carboxyl group attached to a benzene (B151609) ring, are ubiquitous in nature and serve as vital intermediates in the synthesis of a vast array of organic substances. britannica.comwikipedia.org The versatility of the benzoic acid scaffold allows for the introduction of various functional groups onto the aromatic ring, leading to a diverse family of derivatives with a wide spectrum of physical and chemical properties. researchgate.net

Historically, benzoic acid was first described in the 16th century, derived from gum benzoin. britannica.com Its synthetic preparation from coal tar derivatives in the 1860s marked a significant milestone, paving the way for the extensive exploration of its derivatives. britannica.com In contemporary chemical manufacturing, benzoic acid is primarily produced through the oxidation of toluene. wikipedia.orgresearchgate.net

The applications of benzoic acid derivatives are extensive and impactful. They are integral to the pharmaceutical industry, forming the structural basis for numerous drugs, including the well-known analgesic, aspirin (B1665792) (acetylsalicylic acid). numberanalytics.com Furthermore, they are employed as food preservatives, with sodium benzoate (B1203000) being a common example, and find use in the production of dyes, plastics, and insect repellents. britannica.comnumberanalytics.com The study of benzoic acid derivatives continues to be an active area of research, with scientists exploring their potential in creating novel materials and therapeutic agents. acs.orgsci-hub.se

Contextualizing 3-Ethoxy-4-methoxybenzoic Acid within Aromatic Carboxylic Acids

Aromatic carboxylic acids are a class of organic compounds defined by the direct attachment of a carboxyl (-COOH) group to an aromatic ring. numberanalytics.com This structural feature imparts a unique set of properties, distinguishing them from their aliphatic counterparts. vedantu.com The simplest and most recognized member of this family is benzoic acid. vedantu.com Aromatic carboxylic acids are generally crystalline solids with relatively high melting points and exhibit solubility in hot water and various organic solvents. slideshare.net

The acidity of these compounds is a key characteristic, influenced by the stability of the carboxylate anion formed upon deprotonation. vedantu.comslideshare.net The aromatic ring, through its electron-withdrawing nature, helps to delocalize the negative charge, thereby increasing the acidity compared to many aliphatic carboxylic acids. vedantu.com

This compound fits squarely within this class of compounds. cymitquimica.com It is a disubstituted benzoic acid, meaning two hydrogen atoms on the benzene ring have been replaced by other functional groups. Specifically, it possesses an ethoxy group (-OCH2CH3) at the 3-position and a methoxy (B1213986) group (-OCH3) at the 4-position relative to the carboxylic acid group. cymitquimica.com This specific substitution pattern is what gives this compound its unique identity and influences its reactivity and potential applications in various research domains. The compound is typically a white to off-white solid at room temperature and is soluble in organic solvents. cymitquimica.com

Significance of Ethoxy and Methoxy Substituents in Aromatic Systems

The presence of ethoxy and methoxy groups as substituents on an aromatic ring significantly influences the electronic properties and reactivity of the molecule. wikipedia.org Both are alkoxy groups, which are generally considered electron-donating groups through the resonance effect (mesomeric effect). wikipedia.org The oxygen atom in these groups has lone pairs of electrons that can be delocalized into the aromatic pi-system, increasing the electron density of the ring. This electron-donating nature can have a profound impact on the outcomes of chemical reactions involving the aromatic ring.

The methoxy group is one of the most frequently encountered alkoxy substituents in the structures of biologically active compounds. google.com The presence of both an ethoxy and a methoxy group in this compound creates a specific electronic environment on the aromatic ring, which can affect its acidity and the reactivity of the carboxylic acid group. The interplay between the electron-donating resonance effects and the electron-withdrawing inductive effects of these two different alkoxy groups contributes to the compound's distinct chemical behavior and makes it a subject of interest in synthetic and medicinal chemistry research. scielo.br

| Property | Description |

| Compound Name | This compound |

| CAS Number | 2651-55-0 |

| Molecular Formula | C10H12O4 |

| Molecular Weight | 196.20 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 161-168 °C |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-ethoxy-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-14-9-6-7(10(11)12)4-5-8(9)13-2/h4-6H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSAIFTWQMXOBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384932 | |

| Record name | 3-ethoxy-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2651-55-0 | |

| Record name | 3-ethoxy-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Ethoxy 4 Methoxybenzoic Acid

Precursor-Based Synthesis Approaches

The synthesis of 3-Ethoxy-4-methoxybenzoic acid is commonly achieved through transformations of suitable precursor molecules. The two primary methods discussed are the hydrolysis of an ester and the oxidation of an aldehyde.

Hydrolysis of Methyl 3-Ethoxy-4-methoxybenzoate

One of the most direct methods for producing this compound is through the hydrolysis of its methyl ester, Methyl 3-Ethoxy-4-methoxybenzoate. This process can be effectively carried out under either acidic or basic conditions, with each environment dictating a distinct reaction mechanism.

Acid-catalyzed hydrolysis is a reversible reaction that converts an ester into a carboxylic acid and an alcohol. youtube.com For Methyl 3-Ethoxy-4-methoxybenzoate, this involves heating the ester in the presence of water and a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

The mechanism for this transformation proceeds through several key steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the ester by the acid catalyst (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer : A proton is transferred from the oxonium ion to one of the oxygen atoms of the original methoxy (B1213986) group, transforming it into a good leaving group (methanol). youtube.com

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol (B129727). youtube.com

Deprotonation : The protonated carbonyl group of the resulting carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and yield the final product, this compound. youtube.com

| Acidic Hydrolysis Data | |

| Reactant | Methyl 3-ethoxy-4-methoxybenzoate |

| Reagents | Water (H₂O), Acid Catalyst (e.g., H₂SO₄) |

| Product | This compound, Methanol |

| Key Intermediate | Protonated tetrahedral intermediate |

| Reaction Type | Reversible, acid-catalyzed nucleophilic acyl substitution |

Basic hydrolysis, also known as saponification, is an irreversible process that converts an ester into a carboxylate salt and an alcohol. This reaction is typically performed by heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcohol-water mixture. A subsequent acidification step is required to obtain the final carboxylic acid.

The mechanism of saponification is as follows:

Nucleophilic Attack by Hydroxide : The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester.

Formation of a Tetrahedral Intermediate : This attack results in the formation of a negatively charged tetrahedral intermediate.

Elimination of the Leaving Group : The intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group.

Deprotonation (Irreversible Step) : The newly formed this compound is immediately deprotonated by the strongly basic methoxide ion. This acid-base reaction is essentially irreversible and drives the reaction to completion, forming the sodium salt of the carboxylic acid (sodium 3-ethoxy-4-methoxybenzoate) and methanol.

Acidification : The final product, this compound, is obtained by adding a strong acid (e.g., HCl) to the reaction mixture to protonate the carboxylate salt.

| Basic Hydrolysis (Saponification) Data | |

| Reactant | Methyl 3-ethoxy-4-methoxybenzoate |

| Reagents | Strong Base (e.g., NaOH), followed by Acid (e.g., HCl) |

| Products | This compound, Methanol, Salt (e.g., NaCl) |

| Key Intermediate | Tetrahedral alkoxide intermediate |

| Reaction Type | Irreversible, base-mediated nucleophilic acyl substitution |

Acidic Hydrolysis Conditions and Mechanisms

Oxidation of 3-Ethoxy-4-hydroxybenzaldehyde (B1662144)

The oxidation of substituted benzaldehydes is a fundamental method for synthesizing the corresponding benzoic acids. The oxidation of 3-Ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in an acidic medium yields the corresponding carboxylic acid. researchgate.net

Kinetic studies involving the oxidation of 3-Ethoxy-4-hydroxybenzaldehyde with potassium permanganate under acidic conditions have determined the stoichiometry of the reaction. researchgate.net The experimental findings indicate that one mole of the oxidizing agent, potassium permanganate (KMnO₄), reacts with one mole of the substrate, 3-Ethoxy-4-hydroxybenzaldehyde. researchgate.net

The balanced chemical equation for this redox reaction in an acidic solution is: 5 C₉H₁₀O₃ + 2 MnO₄⁻ + 6 H⁺ → 5 C₉H₁₀O₄ + 2 Mn²⁺ + 3 H₂O

In this reaction, the aldehyde group (-CHO) of 3-Ethoxy-4-hydroxybenzaldehyde is oxidized to a carboxylic acid group (-COOH), while the permanganate ion (MnO₄⁻) is reduced to the manganese(II) ion (Mn²⁺).

| Stoichiometric Ratio | |

| Substrate | 3-Ethoxy-4-hydroxybenzaldehyde |

| Oxidant | Potassium Permanganate (KMnO₄) |

| Determined Molar Ratio (Substrate:Oxidant) | 1:1 researchgate.net |

Kinetic investigations into the oxidation of 3-Ethoxy-4-hydroxybenzaldehyde by potassium permanganate in an acidic medium (H₂SO₄) reveal that the reaction follows specific rate dependencies. researchgate.net The reaction was analyzed under pseudo-first-order conditions by maintaining a large excess of the substrate compared to the oxidant. researchgate.net The findings from these studies show that the reaction is first order with respect to the concentration of the oxidant (KMnO₄), first order with respect to the substrate (3-Ethoxy-4-hydroxybenzaldehyde), and also first order with respect to the acid (H₂SO₄). researchgate.net

The rate of the reaction can be described by the following rate law: Rate = k [C₉H₁₀O₃] [MnO₄⁻] [H⁺]

A suitable mechanism proposed for this oxidation involves the formation of an intermediate complex between the reactants prior to the rate-determining step, which is the oxidative cleavage to form the product. researchgate.net The effect of varying reactant concentrations on the reaction rate confirms these dependencies.

| Kinetic Parameters for the Oxidation of 3-Ethoxy-4-hydroxybenzaldehyde | |

| Order of Reaction w.r.t. Oxidant (KMnO₄) | First Order researchgate.net |

| Order of Reaction w.r.t. Substrate | First Order researchgate.net |

| Order of Reaction w.r.t. Acid (H₂SO₄) | First Order researchgate.net |

| Overall Order of Reaction | Third Order |

| Proposed Mechanism | Formation of an intermediate complex followed by a rate-determining oxidation step. researchgate.net |

Effect of Reaction Conditions on Oxidation (e.g., pH, temperature, catalyst)

The oxidation of precursor molecules, such as 3-ethoxy-4-methoxybenzaldehyde (B45797) or 3-ethoxy-4-hydroxybenzaldehyde, is a common final step in the synthesis of this compound. The efficiency and outcome of this oxidation are highly dependent on the reaction conditions.

Key parameters that influence the oxidation process include the choice of oxidant, pH, temperature, and the presence of catalysts. For instance, the oxidation of 3-ethoxy-4-hydroxybenzaldehyde using potassium permanganate (KMnO₄) has been studied under acidic conditions. researchgate.net The reaction demonstrates a first-order dependence on the concentrations of the substrate (the benzaldehyde (B42025) derivative), the oxidant (KMnO₄), and the acid (H₂SO₄). researchgate.net This implies that increasing the concentration of any of these three components will proportionally increase the rate of the reaction.

Controlled oxidation can also be achieved using reagents like chromium trioxide (CrO₃) under acidic conditions. The careful management of reaction temperature, pH, and the potential use of a catalyst is crucial to maximize the yield of the desired carboxylic acid and minimize the formation of byproducts. The stoichiometry of the permanganate oxidation of 3-ethoxy-4-hydroxybenzaldehyde has been determined to be 1:1, and the product can be identified by comparing its melting point to that of pure benzoic acid. researchgate.net

The table below summarizes the influence of various conditions on the oxidation reaction.

| Parameter | Effect on Oxidation | Research Findings |

| pH | Crucial for oxidant activity and substrate stability. Acidic conditions are commonly employed. | The reaction is first order with respect to H₂SO₄ concentration in permanganate oxidation. researchgate.net |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to over-oxidation and side products. | Permanganate oxidation of 3-ethoxy-4-hydroxybenzaldehyde has been studied at various temperatures to determine kinetic parameters. researchgate.net |

| Catalyst | Can enhance reaction rates and improve selectivity, allowing for milder conditions. | While not always required for strong oxidants like KMnO₄, catalysts are key in other synthetic routes. |

| Oxidant Conc. | Directly influences the reaction rate. | The reaction is first order with respect to the oxidant (KMnO₄) concentration. researchgate.net |

| Substrate Conc. | Directly influences the reaction rate. | The reaction is first order with respect to the substrate (3-E-4-HB) concentration. researchgate.net |

Multi-Step Synthetic Routes

Beyond direct oxidation, this compound is often produced through multi-step sequences that build the molecule from simpler, more readily available precursors.

Derivation from Isovanillin (B20041)

A prevalent and efficient route to this compound begins with isovanillin (3-hydroxy-4-methoxybenzaldehyde). This process typically involves two main steps: ethylation of the hydroxyl group followed by oxidation of the aldehyde group.

The first step, ethylation, is often accomplished by reacting isovanillin with an ethylating agent like bromoethane. google.com This reaction is carried out under alkaline conditions, using bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). google.com The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) fluoride (B91410) or benzyltriethylammonium chloride, is critical for achieving high yields and purity. google.com Reaction temperatures are generally mild, in the range of 0-60 °C, with reaction times of approximately 3-6 hours. google.com This method produces the key intermediate, 3-ethoxy-4-methoxybenzaldehyde, with reported yields exceeding 95%. google.com

The second step is the oxidation of the resulting 3-ethoxy-4-methoxybenzaldehyde to the target carboxylic acid, as detailed in the previous section.

Alkylation and Carboxylation Routes

Alternative synthetic strategies involve the introduction of the ethoxy (alkylation) and carboxyl (carboxylation) groups onto a suitable aromatic framework. One such approach starts with 2-hydroxy-4-methylbenzoic acid. researchgate.net

In an efficient two-step process, 2-hydroxy-4-methylbenzoic acid is first alkylated with ethyl bromide in a polar aprotic solvent, using an inorganic base to yield ethyl 2-ethoxy-4-methylbenzoate. researchgate.net The subsequent step involves deprotonation using a strong base like lithium diisopropylamide (LDA), followed by quenching the formed carbanion with carbon dioxide to introduce the carboxyl group. researchgate.net This method provides a derivative, 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, highlighting the principle of building the core structure through sequential alkylation and carboxylation.

Direct alkylation of a simpler molecule like 4-hydroxybenzoic acid is also a viable strategy. Careful control of pH is necessary to ensure the phenolic hydroxyl group is selectively deprotonated without interference from the carboxylic acid group.

Synthesis from Related Benzoic Acid Derivatives

This compound can also be synthesized by chemically modifying other benzoic acid derivatives. This approach leverages existing substituted benzoic acids and alters their functional groups to arrive at the desired product.

For example, a commercially viable synthesis of a key intermediate for the drug Repaglinide starts from 2-hydroxy-4-methylbenzoic acid. researchgate.net This starting material is converted in two steps, involving ethylation and carboxylation, to produce 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid with improved yield and purity over previous methods. researchgate.net Another patented process begins with the same starting material, 2-hydroxy-4-methyl-benzoic acid, which is reacted with ethyl bromide to form Ethyl-2-ethoxy-4-methyl-benzoate. google.com This intermediate then undergoes further transformations. These examples demonstrate the utility of using substituted benzoic acids as foundational blocks for creating more complex derivatives.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its precursors aims to reduce environmental impact and improve process safety and efficiency.

One patented method for synthesizing the intermediate 3-ethoxy-4-methoxybenzaldehyde is described as an environmentally friendly green synthesis process. google.com The benefits cited include simple and safe reaction operations, easy separation of the product, and straightforward treatment of waste materials. google.com The process avoids harsh conditions like high pressure or high vacuum, making it more aligned with green engineering principles. google.com

The use of aqueous solvents is another green chemistry approach that has been explored. Furthermore, developing syntheses with high yields and optimizing processes to reduce waste, as seen in the high-yield (98-99%) synthesis of related alkoxy benzoic acids, directly corresponds to the green chemistry principles of atom economy and waste minimization. researchgate.net The use of recyclable catalysts and environmentally benign solvents like glycerol (B35011) or deep eutectic solvents (DES) composed of materials like benzoic acid and choline (B1196258) chloride represents another frontier in making these syntheses more sustainable. researchgate.netnih.gov

Efficiency and Scalability of Synthetic Methods

The efficiency and scalability of a synthetic route are critical for its practical and industrial application. For this compound and its intermediates, various methods have been evaluated based on these criteria.

The synthesis of the precursor 3-ethoxy-4-methoxybenzaldehyde from isovanillin has been shown to be highly efficient, with yields reported between 94.8% and 96.1% on a 500g lab scale. google.com The reaction conditions are mild (25 °C) and the reaction time is relatively short (4 hours), suggesting good potential for scalability. google.com

A two-step synthesis of a related derivative from 2-hydroxy-4-methylbenzoic acid is described as both efficient and commercially viable, offering improved yields and purity over a previously published five-step method that used hazardous reagents. researchgate.net This indicates a significant improvement in process efficiency. Furthermore, a patented process for an intermediate of the drug Apremilast, which starts from a 3-ethoxy-4-methoxy-benzoic acid ester, is noted for its succinct process flow, low cost, and suitability for industrialized production, emphasizing its scalability. google.com

The table below presents data on the efficiency of various synthetic steps related to this compound.

| Starting Material | Product | Reagents/Conditions | Yield | Scale | Reference |

| Isovanillin | 3-ethoxy-4-methoxybenzaldehyde | Bromoethane, NaOH, Tetrabutylammonium fluoride, H₂O, 25 °C, 4h | 96.1% | 500g | google.com |

| Isovanillin | 3-ethoxy-4-methoxybenzaldehyde | Bromoethane, K₂CO₃, Tetrabutylammonium fluoride, H₂O, 25 °C, 4h | 95.1% | 500g | google.com |

| 2-hydroxy-4-methylbenzoic acid | 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid | 1. Ethyl bromide, base 2. LDA, CO₂ | Improved | Lab | researchgate.net |

| 3-ethoxy-4-methoxy-benzoic acid ester | Apremilast Intermediate | Multi-step process | N/A | Industrial potential | google.com |

| Methyl Paraben | 4-Ethoxy benzoic acid | Ethyl bromide, K₂CO₃, 2-Butanone; then hydrolysis | 98.4% | 5 Kg | researchgate.net |

Chemical Reactivity and Derivatization of 3 Ethoxy 4 Methoxybenzoic Acid

Esterification Reactions

The carboxylic acid group of 3-ethoxy-4-methoxybenzoic acid readily undergoes esterification, a fundamental reaction where the hydroxyl (-OH) portion of the carboxyl group is replaced by an alkoxy (-OR) group. This acid-catalyzed reaction typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. cutm.ac.in The alcohol is often used in excess to drive the equilibrium towards the formation of the ester product. cutm.ac.in

The general mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A subsequent series of proton transfer steps and the elimination of a water molecule yield the corresponding ester. cutm.ac.in

Several esters of this compound have been synthesized for various research and industrial purposes. For instance, its reaction with methanol (B129727) yields methyl 3-ethoxy-4-methoxybenzoate. vulcanchem.com Similarly, ethyl esters can be formed, which are often used as intermediates in the synthesis of more complex molecules. bldpharm.com

| Reactant | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Methanol (CH₃OH) | Acid catalyst (H⁺) | Methyl 3-ethoxy-4-methoxybenzoate | vulcanchem.com |

| Ethanol (C₂H₅OH) | Acid catalyst (e.g., H₂SO₄) | Ethyl 3-ethoxy-4-methoxybenzoate | cutm.ac.in |

| 2-(Diethylamino)ethanol | Acid activation (e.g., thionyl chloride) followed by alcohol addition | 2-(Diethylamino)ethyl 3-amino-4-ethoxybenzoate (from the corresponding amino-acid) |

Amidation Reactions

Similar to esterification, this compound can be converted into amides through reaction with ammonia (B1221849) or primary or secondary amines. cymitquimica.com This transformation is crucial for the synthesis of various pharmaceutical intermediates and other fine chemicals. lookchem.com

Direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is typically "activated" first to increase its reactivity. A common method involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. This is achieved by treating this compound with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts rapidly with an amine to form the corresponding amide.

The synthesis of 3-ethoxy-4-methoxy-benzoic acid amide demonstrates a direct application of this reaction, where the acid is reacted with an amine source to form the primary amide. lookchem.com This amide and other derivatives are used in the synthesis of healing drugs and other biologically active compounds. lookchem.com

Oxidation and Reduction Potentials of the Carboxylic Acid Group

The carboxylic acid functional group represents a relatively high oxidation state for a carbon atom. libretexts.org Consequently, its reactivity is characterized by reduction rather than oxidation.

Reduction: The carboxyl group of this compound can be reduced to a primary alcohol ((3-ethoxy-4-methoxyphenyl)methanol). This transformation requires powerful reducing agents. libretexts.org

Lithium Aluminum Hydride (LiAlH₄) : This is a strong, non-selective reducing agent that rapidly reduces carboxylic acids to primary alcohols. The reaction proceeds via a hydride attack on the carbonyl carbon. libretexts.org

Diborane (B₂H₆) : Diborane is another effective reagent for reducing carboxylic acids to alcohols and is often preferred for its greater selectivity compared to LiAlH₄. libretexts.org

Notably, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.org In some biological systems, such as with the fungus Polyporus dichrous, the reduction of the carboxyl group in related alkoxybenzoic acids to the corresponding aldehyde and alcohol has been observed. usda.gov

Oxidation: Further oxidation of the highly oxidized carboxyl carbon is not typical. Instead, oxidative conditions can lead to decarboxylation, which is the loss of the carboxyl group as carbon dioxide (CO₂). libretexts.org The Hunsdiecker reaction is a classic example where a silver salt of a carboxylic acid reacts with bromine to yield an organobromide, with the loss of CO₂. libretexts.org

Influence of Substituents on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution, and the acidity of the carboxyl group, are significantly influenced by its three substituents.

Carboxyl Group (-COOH) : This group is an electron-withdrawing group (-I and -R effects) and acts as a deactivator for electrophilic aromatic substitution. It directs incoming electrophiles to the meta position. cutm.ac.in

Effect on Acidity: The acidity of a substituted benzoic acid is determined by the stability of its conjugate base (the carboxylate anion). cutm.ac.in

Electron-donating groups (like ethoxy and methoxy) destabilize the carboxylate anion by increasing the electron density on the ring, which in turn makes the acid weaker (higher pKa) than unsubstituted benzoic acid. dalalinstitute.comlibretexts.org

Electron-withdrawing groups stabilize the anion, making the acid stronger (lower pKa). libretexts.org

In this compound, both alkoxy groups are electron-donating. The para-methoxy group, in particular, strongly donates electron density through resonance, which destabilizes the negative charge of the carboxylate. libretexts.orgquora.com The meta-ethoxy group has a less pronounced electron-donating effect. The net result is that this compound is expected to be a weaker acid than benzoic acid (pKa ≈ 4.2). libretexts.org

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Acidity | Directing Effect (Electrophilic Substitution) |

|---|---|---|---|---|---|

| -COOH | C1 | Withdrawing | Withdrawing | Reference Group | Deactivating, meta-director |

| -OCH₂CH₃ (Ethoxy) | C3 (meta) | Withdrawing | Donating (weak at meta) | Slightly acid-strengthening (relative to para) or weakening (relative to H) | Activating, ortho, para-director |

| -OCH₃ (Methoxy) | C4 (para) | Withdrawing | Strongly Donating | Acid-weakening | Activating, ortho, para-director |

Effect on Aromatic Ring Reactivity: For electrophilic aromatic substitution, the powerful activating and ortho, para-directing effects of the alkoxy groups dominate. The C4-methoxy and C3-ethoxy groups will direct incoming electrophiles primarily to the positions ortho and para to themselves. The most activated and sterically accessible positions on the ring are C2 and C6. The deactivating effect of the carboxyl group makes the positions meta to it (C3 and C5) less reactive. The combined directing effects suggest that electrophilic attack is most likely to occur at the C6 position.

Advanced Spectroscopic Characterization and Computational Studies of 3 Ethoxy 4 Methoxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of magnetic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). For 3-Ethoxy-4-methoxybenzoic acid, NMR analysis provides definitive evidence for the arrangement of the ethoxy, methoxy (B1213986), and carboxylic acid groups on the benzene (B151609) ring. While specific spectral data for the acid is not widely published, data from its close analog, N-[(3-Ethoxy-4-methoxyphenyl)methylidene]-3-methoxybenzhydrazide, which shares the key 3-ethoxy-4-methoxy-substituted phenyl moiety, offers significant insight. tandfonline.com

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum, the protons of this compound are expected in distinct regions. The carboxylic acid proton (-COOH) would typically appear as a broad singlet far downfield, often above 10 ppm, due to its acidic nature. The aromatic protons on the benzene ring would present a specific splitting pattern based on their positions relative to the electron-donating alkoxy groups. The proton at C5 (between the two alkoxy groups) would be shielded, appearing upfield, while the protons at C2 and C6 would show more complex splitting.

The ethoxy group protons would appear as a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-OCH₂-) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The methoxy group (-OCH₃) protons would be visible as a sharp singlet.

Analysis of the related N-[(3-Ethoxy-4-methoxyphenyl)methylidene]-3-methoxybenzhydrazide shows the ethoxy group as a triplet at ~1.36 ppm (CH₃) and a quartet at ~4.06 ppm (CH₂). tandfonline.com The methoxy protons appear as a singlet at ~3.82 ppm. tandfonline.com The aromatic protons of the 3-ethoxy-4-methoxyphenyl group are observed between 7.02 and 7.34 ppm. tandfonline.com These values provide a strong basis for predicting the spectrum of the parent acid.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Carboxylic Acid | -COOH | > 10.0 | Broad Singlet |

| Aromatic | Ar-H | 6.9 - 7.8 | Multiplet |

| Methoxy | -OCH₃ | ~3.8 | Singlet |

| Ethoxy | -OCH₂CH₃ | ~4.1 | Quartet |

| Ethoxy | -OCH₂CH₃ | ~1.4 | Triplet |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate significantly downfield, typically in the 165-175 ppm range. The aromatic carbons attached to the oxygen atoms (C3 and C4) would also be downfield (145-155 ppm), while the other aromatic carbons would appear between 110-135 ppm. The carbons of the alkoxy groups would be found in the aliphatic region of the spectrum.

In the N-[(3-Ethoxy-4-methoxyphenyl)methylidene]-3-methoxybenzhydrazide analog, the ethoxy group carbons are found at ~15.2 ppm (CH₃) and ~64.2 ppm (CH₂), while the methoxy carbon is at ~55.9 ppm. tandfonline.com The aromatic carbons span a range from 109.7 to 151.3 ppm. tandfonline.com These assignments are crucial for confirming the substitution pattern on the benzene ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Functional Group | Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Carboxylic Acid | -C=O | ~168 |

| Aromatic | C-O (C3, C4) | 148 - 152 |

| Aromatic | C-C=O (C1) | ~124 |

| Aromatic | C-H (C2, C5, C6) | 110 - 125 |

| Methoxy | -OCH₃ | ~56 |

| Ethoxy | -OCH₂CH₃ | ~64 |

| Ethoxy | -OCH₂CH₃ | ~15 |

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and the substituted benzene ring.

Key vibrational modes would include:

A very broad O-H stretching band from the carboxylic acid dimer, typically found in the 2500-3300 cm⁻¹ region.

A strong C=O (carbonyl) stretching band from the carboxylic acid, expected around 1680-1710 cm⁻¹.

C-O stretching vibrations from the acid, ethoxy, and methoxy groups, appearing in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Aliphatic C-H stretching from the ethoxy and methoxy groups just below 3000 cm⁻¹.

For the closely related compound 3,4-dimethoxybenzoic acid, a strong carbonyl stretch is observed at 1677 cm⁻¹, with other significant peaks at 1591, 1517, 1423, and 1268 cm⁻¹, confirming the presence of the dimethoxy benzoic acid structure. researchgate.net The spectrum of this compound would be very similar, with additional bands corresponding to the C-H bending and stretching of the ethoxy group.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500 - 3300 | O-H stretch (broad) | Carboxylic Acid |

| 2950 - 3000 | C-H stretch | Alkoxy Groups |

| ~1700 | C=O stretch | Carboxylic Acid |

| 1500 - 1600 | C=C stretch | Aromatic Ring |

| 1200 - 1300 | C-O stretch (asymmetric) | Acid, Ethers |

| 1000 - 1100 | C-O stretch (symmetric) | Ethers |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like benzoic acid derivatives exhibit characteristic absorptions in the UV region due to π→π* transitions within the benzene ring and n→π* transitions involving the non-bonding electrons of the carbonyl oxygen. nih.gov

The benzene ring itself has primary absorption bands around 180-200 nm and a weaker secondary band near 260 nm. nih.gov The presence of the carboxylic acid group and the two electron-donating alkoxy groups (ethoxy and methoxy) on the benzene ring acts to modify this absorption. These substituents, acting as auxochromes, typically cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. nih.gov For this compound, π→π* transitions are expected, leading to strong absorption bands in the 200-300 nm range. A weaker n→π* transition associated with the carbonyl group may also be observed. Studies on similar substituted benzoic acids confirm that the position of the absorption bands is sensitive to the nature and position of the substituents. nih.gov

Mass Spectrometry (MS) and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and elemental composition. The fragmentation pattern gives clues about the molecule's structure.

For this compound (Molecular Weight: 196.20 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺ at m/z 196. The fragmentation is expected to proceed through characteristic pathways for alkoxy benzoic acids. Common fragmentation patterns include:

Loss of the ethoxy group (-•OC₂H₅, 45 Da) or an ethyl radical (-•C₂H₅, 29 Da).

Loss of the methoxy group (-•OCH₃, 31 Da) or a methyl radical (-•CH₃, 15 Da).

Decarboxylation, with the loss of a carboxyl radical (-•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).

Analysis of related compounds supports these predictions. The GC-MS of 3-ethoxybenzoic acid shows a prominent fragment at m/z 138, corresponding to the loss of an ethyl group followed by CO, and a base peak at m/z 121 from the loss of the carboxyl group. rsc.org Similarly, the methyl ester of the target compound, methyl 4-ethoxy-3-methoxybenzoate, shows a molecular ion at m/z 210 and a significant fragment at m/z 182, corresponding to the loss of an ethyl group. These patterns provide a robust model for interpreting the mass spectrum of this compound.

X-ray Diffraction Analysis of Crystalline Forms

Benzoic acid derivatives commonly crystallize to form centrosymmetric dimers in the solid state, linked by strong hydrogen bonds between the carboxylic acid groups of two separate molecules. researchgate.net This head-to-head dimer formation is a highly stable and predictable supramolecular synthon.

For 3,4-dimethoxybenzoic acid, crystallization occurs in the triclinic space group P-1. researchgate.net The structure consists of the expected hydrogen-bonded dimers, with the carboxyl group slightly twisted from the plane of the benzene ring. researchgate.net It is highly probable that this compound would adopt a similar crystalline arrangement, forming dimers that pack into a layered or herringbone structure stabilized by van der Waals forces.

Table 4: Predicted Crystal Data Parameters for this compound (based on analogs)

| Parameter | Predicted Value/System | Basis of Prediction |

|---|---|---|

| Crystal System | Triclinic or Monoclinic | 3,4-dimethoxybenzoic acid, p-ethoxybenzoic acid researchgate.net |

| Space Group | P-1 or C2/c | 3,4-dimethoxybenzoic acid, p-ethoxybenzoic acid researchgate.net |

| Key Feature | Centrosymmetric H-bonded dimers | Common feature for benzoic acids researchgate.net |

| O•••O distance | ~2.6 Å | Typical for carboxylic acid dimers |

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the molecular structure, electronic properties, and reactivity of chemical compounds. For this compound and its derivatives, these methods offer insights that complement experimental data. Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in elucidating various molecular characteristics.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and ground state properties of molecules. By approximating the many-electron wavefunction, DFT provides a balance between accuracy and computational cost. For benzoic acid derivatives, DFT calculations, commonly employing the B3LYP functional with basis sets like 6-311++G(d,p), are used to optimize the molecular geometry and predict vibrational frequencies.

In studies of related molecules like 3-ethoxy-4-hydroxy benzaldehyde (B42025), DFT calculations have been used to determine optimized geometric parameters such as bond lengths and angles. For instance, in a Schiff base derivative of 3-ethoxy salicylaldehyde, DFT was used to optimize the molecular structure, which was then found to replicate the experimental crystal structure accurately. banglajol.info These calculations are crucial for understanding the planarity of the benzene ring and the orientation of the ethoxy, methoxy, and carboxylic acid functional groups. The conformational analysis using DFT can reveal the most stable arrangement of the molecule, considering the rotational freedom of the ethoxy group.

Table 1: Representative DFT-Calculated Properties for Benzoic Acid Derivatives Note: This table is illustrative, based on typical findings for related benzoic acid derivatives.

| Parameter | Typical Calculated Value | Method/Basis Set | Significance |

| O-H Bond Length (Carboxyl) | ~0.97 Å | B3LYP/6-311++G(d,p) | Important for hydrogen bonding studies. |

| C=O Bond Length (Carboxyl) | ~1.21 Å | B3LYP/6-311++G(d,p) | Reflects the double bond character. |

| C-O Bond Length (Carboxyl) | ~1.36 Å | B3LYP/6-311++G(d,p) | Indicates partial double bond character. |

| Dihedral Angle (Ring-COOH) | ~0-10° | B3LYP/6-311++G(d,p) | Shows the near-coplanarity of the carboxyl group with the ring. |

| Dipole Moment (μ) | Varies | B3LYP/6-311++G(d,p) | Indicates the overall polarity and charge distribution of the molecule. |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. It is particularly effective for calculating electronic absorption spectra (UV-Vis). sharif.edu By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λ_max) and oscillator strengths (f), which correspond to the intensity of the absorption bands. researchgate.net

For derivatives of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) and other benzoic acids, TD-DFT calculations have been successfully employed to interpret experimental UV-Vis spectra. researchgate.netdoi.org These calculations reveal that the primary electronic transitions are typically of the π → π* type, involving the promotion of an electron from a bonding π-orbital to an anti-bonding π*-orbital within the aromatic system. doi.org The specific transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), can be identified and their contributions to the observed spectral bands quantified. doi.org

Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) analysis, focusing on the HOMO and LUMO, is fundamental to understanding the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the most likely to accept electrons (electrophilic). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests that the molecule is more easily excitable and thus more chemically reactive. nih.gov

In computational studies of related benzoic acid derivatives, the HOMO is often found to be localized on the electron-rich benzene ring and the oxygen atoms of the substituents, while the LUMO is distributed over the carboxylic acid group and the aromatic ring. nih.gov This distribution indicates that the aromatic ring is the likely site for electrophilic attack, while the carboxyl group can act as an electron acceptor. Analysis of these orbitals provides insights into charge transfer possibilities within the molecule, which are crucial for its reactivity and electronic behavior. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Data for a Representative Benzoic Acid Derivative Note: This table is illustrative, based on typical findings for related compounds.

| Parameter | Typical Calculated Value (eV) | Significance |

| E_HOMO | -6.0 to -7.0 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| E_LUMO | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 | Indicates chemical reactivity and electronic stability. |

Electronic Difference Density Maps (EDDMs)

Electronic Difference Density Maps (EDDMs) are powerful visualization tools derived from TD-DFT calculations. They illustrate the change in electron density that occurs when a molecule transitions from its ground state to an excited state. sharif.edu By subtracting the ground-state electron density from the excited-state electron density, an EDDM shows regions where electron density increases (positive contours) and decreases (negative contours) upon electronic excitation. researchgate.net

These maps provide a clear picture of charge redistribution during an electronic transition. For complex molecules like Schiff base derivatives of benzoic acid, EDDMs have been used to visualize the charge-transfer character of excitations. sharif.edu For this compound, an EDDM would likely show a depletion of electron density from the ethoxy and methoxy substituted ring and an accumulation on the carboxylic acid moiety, confirming a π → π* intramolecular charge transfer (ICT) character for the main electronic transitions.

Molecular Electrostatic Potential (MEP) Studies

The Molecular Electrostatic Potential (MEP) is a plot of the electrostatic potential mapped onto the electron density surface of a molecule. It is an invaluable tool for identifying the reactive sites for electrophilic and nucleophilic attacks and for understanding intermolecular interactions like hydrogen bonding. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. openaccesspub.org

For benzoic acid derivatives, MEP studies consistently show that the most negative potential is located around the oxygen atoms of the carbonyl and hydroxyl groups, making them the primary sites for electrophilic attack and hydrogen bond acceptance. researchgate.netresearchgate.net Conversely, the hydrogen atom of the carboxylic acid group typically shows a region of high positive potential, marking it as a hydrogen bond donor site. researchgate.net The aromatic protons also exhibit positive potential, though to a lesser extent.

Natural Bond Orbital (NBO) Analysis

In studies of substituted benzaldehydes and benzoic acids, NBO analysis reveals significant delocalization of electron density from the oxygen lone pairs of the ethoxy and methoxy groups into the antibonding orbitals (π*) of the aromatic ring. researchgate.net Similarly, strong interactions are observed between the lone pairs of the carbonyl oxygen and the adjacent C-C bonds. These hyperconjugative interactions stabilize the molecule and influence its electronic properties and reactivity. The analysis also provides natural population analysis (NPA) charges, offering a more chemically intuitive picture of atomic charges than other methods. uni-muenchen.de

Topological Analysis (AIM)

The core of AIM analysis lies in identifying critical points (CPs) in the electron density, where the gradient of ρ(r) is zero. These CPs are classified into four types based on the curvature of the electron density: bond critical points (BCPs), ring critical points (RCPs), cage critical points (CCPs), and nuclear critical points (NCPs). For this compound, the most informative of these would be the BCPs, which are located along the path of maximum electron density between two chemically bonded atoms.

The properties of the electron density at a BCP provide quantitative information about the nature of the chemical bond. Key parameters include:

The electron density itself, ρ(r) : Higher values of ρ(r) at the BCP are indicative of a greater accumulation of electronic charge between the nuclei, which is characteristic of covalent bonds.

The Laplacian of the electron density, ∇²ρ(r) : The sign of the Laplacian reveals the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, typical of covalent bonds, where electron density is concentrated in the internuclear region. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.

The total electron energy density, H(r) : The sign of H(r) at the BCP can also help to distinguish between shared and closed-shell interactions.

In a hypothetical AIM analysis of this compound, one would expect to find BCPs for all covalent bonds, such as the C-C bonds within the benzene ring, the C-O bonds of the ether and carboxylic acid groups, and the C-H bonds. Analysis of the ρ(r) and ∇²ρ(r) values at these points would allow for a quantitative comparison of bond strengths and characteristics within the molecule. For instance, the C=O bond of the carboxylic acid would be expected to exhibit a significantly higher electron density at its BCP compared to the C-O single bonds.

Furthermore, AIM theory is exceptionally well-suited for the characterization of non-covalent interactions, which are crucial in determining the supramolecular chemistry and crystal packing of benzoic acid derivatives. Intramolecular hydrogen bonds, if present, could be identified and characterized by the presence of a BCP between the hydrogen atom and the acceptor atom. For example, studies on related molecules like (E)-N'-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide have utilized AIM to analyze intermolecular interactions researchgate.net. Similarly, analysis of hydrogen-bonded liquid crystal mixtures involving benzoic acid derivatives has demonstrated the power of AIM in confirming the presence and nature of strong hydrogen bonds bohrium.com.

While a specific data table for this compound cannot be generated without dedicated computational studies, the principles of AIM theory provide a robust framework for its future electronic structure analysis.

Predicted Collision Cross Section (CCS) Values

The Collision Cross Section (CCS) is a crucial physicochemical property that reflects the three-dimensional shape of an ion in the gas phase. It is a measure of the effective area that an ion presents to a buffer gas through which it is traveling. In recent years, ion mobility-mass spectrometry (IM-MS) has emerged as a powerful analytical technique, and the CCS values derived from these experiments provide an additional dimension of separation and identification, complementing retention time and mass-to-charge ratio data .

For novel or uncharacterized compounds like this compound, where experimental CCS data may not be available, computational prediction methods have become invaluable tools bruker.com. Several in silico tools, such as AllCCS, DeepCCS, and DarkChem, utilize machine learning algorithms trained on large datasets of experimentally determined CCS values to predict this property with a high degree of accuracy nih.govhmdb.cahmdb.ca. These predictions are based on the chemical structure of the compound and can be generated for different adduct ions, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻.

The predicted CCS value can significantly enhance the confidence in the identification of unknown compounds in complex mixtures by providing an orthogonal data point to mass spectrometric measurements nih.gov. It is particularly useful for distinguishing between isomers, which have the same mass but often different three-dimensional structures and therefore different CCS values bruker.com.

While predicted CCS values for this compound are not directly available in public databases, data for structurally similar compounds can provide an estimation of the expected values. For example, predicted CCS values for 4-ethoxy-3-methoxybenzaldehyde, which shares the same substituted benzene ring but has an aldehyde group instead of a carboxylic acid, and for ethyl 4-ethoxybenzoate, an ester derivative, are available and illustrate the data that can be generated hmdb.cahmdb.ca.

Below are interactive tables showing predicted CCS values for these related compounds, as calculated by different prediction models.

Table 1: Predicted Collision Cross Section (CCS) Values for 4-Ethoxy-3-methoxybenzaldehyde hmdb.ca

| Adduct Ion | Prediction Tool | Predicted CCS (Ų) |

| [M+H]⁺ | DarkChem | 139.999 |

| [M-H]⁻ | DarkChem | 138.842 |

| [M+H]⁺ | DeepCCS | 137.867 |

| [M-H]⁻ | DeepCCS | 134.04 |

| [M+Na]⁺ | DeepCCS | 147.113 |

Table 2: Predicted Collision Cross Section (CCS) Values for Ethyl 4-ethoxybenzoate hmdb.ca

| Adduct Ion | Prediction Tool | Predicted CCS (Ų) |

| [M+H]⁺ | DarkChem | 143.88 |

| [M-H]⁻ | DarkChem | 143.891 |

| [M+H]⁺ | DeepCCS | 145.475 |

| [M-H]⁻ | DeepCCS | 143.596 |

| [M+Na]⁺ | DeepCCS | 151.216 |

These tables demonstrate the type of data that can be computationally generated for this compound. Such predicted values would be instrumental in its future detection and identification in various analytical applications, from metabolomics to materials science.

Applications in Advanced Organic Synthesis and Materials Science

Intermediate in Pharmaceutical Synthesis

The structural framework of 3-Ethoxy-4-methoxybenzoic acid makes it a valuable precursor in the synthesis of several active pharmaceutical ingredients (APIs) and novel drug candidates. Its functional groups provide reactive sites for building more complex molecular architectures.

This compound is a foundational component in the synthesis of Repaglinide, an oral antidiabetic agent used to treat type 2 diabetes. While not a direct precursor, it is closely related to the key intermediate, 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid . researchgate.netgoogle.com The synthesis of this key intermediate can start from related structures, and its purity is crucial for the quality of the final drug product. researchgate.net

The manufacturing process of Repaglinide involves the condensation of this phenylacetic acid derivative with another key intermediate, (S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine. sci-hub.se During this multi-step synthesis, several process-related impurities can form, which may originate from the starting materials or side reactions. For instance, hydrolysis of the ester group in the key intermediate can lead to the formation of di-acid impurities, which in turn can form dimers of Repaglinide. sci-hub.se Specific impurities, such as Benzyl Repaglinide and Repaglinide Isomer, are known contaminants that must be monitored and controlled. sci-hub.seresearchgate.net The synthesis and characterization of these impurities, including Repaglinide Impurity C , are essential for quality control in drug manufacturing. researchgate.netsynzeal.com

Key Intermediates in Repaglinide Synthesis Derived from Benzoic Acid Precursors

| Compound Name | Role in Synthesis | Reference(s) |

|---|---|---|

| 3-Ethoxy-4-(ethoxycarbonyl)phenylacetic acid | Key intermediate that condenses with an amine component to form the core structure of Repaglinide. | researchgate.netsci-hub.seresearchgate.net |

| (S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine | The amine component that is coupled with the phenylacetic acid derivative. | sci-hub.se |

This compound, primarily in its ester form (methyl 3-ethoxy-4-methoxybenzoate), serves as an intermediate in the synthesis of Gefitinib. Gefitinib is a tyrosine kinase inhibitor used in the treatment of certain types of cancer, particularly non-small cell lung cancer. nih.gov

A novel synthetic route for Gefitinib starts with a closely related compound, methyl 3-hydroxy-4-methoxybenzoate, which is first alkylated to introduce an ether linkage. nih.gov A similar pathway can be envisioned starting from methyl 3-ethoxy-4-methoxybenzoate. The synthesis proceeds through several key steps, including nitration of the benzene (B151609) ring, followed by reduction of the nitro group to an amine. Subsequent cyclization, chlorination, and amination reactions lead to the final Gefitinib molecule. nih.gov This highlights the utility of the substituted benzoic acid framework in constructing the quinazoline (B50416) core of Gefitinib.

Derivatives of this compound have been identified as candidates for the development of new anti-inflammatory drugs. The core structure is a valuable scaffold for creating molecules with potential therapeutic effects. ontosight.ai For example, the compound is a precursor to 3-Ethoxy-4-methoxybenzaldehyde (B45797) , which is a key intermediate in the synthesis of Apremilast. synfinedrugs.com Apremilast is an oral medication used for the treatment of certain types of psoriasis and psoriatic arthritis, functioning as a phosphodiesterase 4 (PDE4) inhibitor to exert its anti-inflammatory effects. google.com The synthesis of Apremilast and its derivatives often involves building upon the 3-ethoxy-4-methoxyphenyl moiety provided by this precursor. pharmaffiliates.compharmaffiliates.com

The unique substitution pattern of this compound makes it an attractive starting material for medicinal chemists exploring new drug candidates. Its structure can be modified to interact with various biological targets. evitachem.com Benzoic acid derivatives, in general, are explored for a range of biological activities, including antimicrobial and anticancer properties. ontosight.ai Research has shown its utility as a building block in the synthesis of complex molecules for pharmaceutical development, such as inhibitors of Factor B for treating complement-mediated diseases. evitachem.comacs.org

Examples of Drug Candidates/APIs from this compound Precursors

| Drug/Candidate | Therapeutic Area | Role of Precursor | Reference(s) |

|---|---|---|---|

| Repaglinide | Antidiabetic | Forms the core phenylacetic acid structure. | researchgate.netacs.org |

| Gefitinib | Anticancer | Provides the substituted benzene ring for the quinazoline core. | nih.gov |

Precursor for Anti-inflammatory Compounds

Building Block for Specialty Chemicals and Agrochemicals

Beyond pharmaceuticals, this compound and its derivatives are valuable building blocks in the synthesis of specialty chemicals and agrochemicals. Arylamines, which can be synthesized from benzoic acid precursors, have broad applications in the manufacturing of dyes and agrochemicals. researchgate.net The specific functional groups on the molecule allow for its incorporation into a variety of chemical structures, imparting desired properties to the final products.

Role in Materials Science Research

In materials science, this compound is investigated for its potential use in creating novel materials. Benzoic acid derivatives are used in the development of polymers and OLED (Organic Light-Emitting Diode) materials. bldpharm.com The rigid aromatic structure combined with flexible ether linkages can be exploited to design molecules with specific physical properties, such as those desired in liquid crystals or other functional organic materials. scbt.com The reactivity of the carboxylic acid and the potential for substitution on the aromatic ring make it a versatile component for synthesizing monomers and polymers with tailored characteristics. ontosight.ai

Biological and Biochemical Research Investigations of 3 Ethoxy 4 Methoxybenzoic Acid and Its Analogs

Interaction with Biological Systems

3-Ethoxy-4-methoxybenzoic acid, a member of the benzoic acid derivative family, interacts with biological systems primarily through enzymatic engagement. The orientation and nature of its functional groups—the ethoxy, methoxy (B1213986), and carboxylic acid moieties—are critical in defining these interactions. ontosight.ai The carboxylic acid group, for instance, can form hydrogen bonds with the active sites of enzymes.

A notable example of its specific interaction is with the cytochrome P450 enzyme CYP199A4 from the bacterium Rhodopseudomonas palustris. While this enzyme efficiently demethylates 4-methoxybenzoic acid, it does not oxidize the related 3-methoxybenzoic acid. ebi.ac.uk This is because the meta-substituted compound binds within the enzyme's active site in a way that the C-H bonds of the methoxy group are not positioned correctly for hydrogen abstraction by the heme iron. adelaide.edu.au However, the slightly bulkier 3-ethoxybenzoic acid, a close analog, forces a reorientation within the active site. This change in position allows the methylene (B1212753) hydrogens of the ethoxy group to point towards the heme, facilitating more efficient oxidation. adelaide.edu.au This demonstrates how subtle changes in the structure of alkoxybenzoic acids can significantly alter their interaction and subsequent processing by enzymes.

Enzymatic Biotransformations and Metabolite Formation

The enzymatic modification of this compound involves key biotransformation reactions such as dealkylation and reduction, leading to the formation of various metabolites. The specific products depend on the microorganism and its enzymatic machinery.

One significant pathway is O-dealkylation, which can involve the removal of either the ethoxy or the methoxy group. In fungi like Polyporus dichrous, a relatively nonspecific oxygenating mechanism has been observed for various 4-alkoxybenzoic acids. usda.gov This fungus can dealkylate the ether at the 4-position. usda.gov For this compound, this would suggest two primary initial metabolites through demethylation or de-ethoxylation:

De-ethoxylation at the 3-position to yield vanillic acid (4-hydroxy-3-methoxybenzoic acid).

Demethylation at the 4-position to yield isovanillic acid (3-hydroxy-4-methoxybenzoic acid). asm.org

These reactions are catalyzed by enzymes known as O-demethylases. nih.gov For example, studies on the degradation of the structurally similar veratric acid (3,4-dimethoxybenzoic acid) by Nocardia corallina show it is demethylated to a mixture of vanillic and isovanillic acids. asm.orgnih.gov These dihydroxybenzoic acids are then typically further metabolized.

Another potential biotransformation is the reduction of the carboxylic acid group. Certain strains of Nocardia possess carboxylic acid reductase enzymes that can reduce benzoic acids to their corresponding aldehydes and alcohols. google.com This suggests that this compound could be enzymatically reduced to 3-ethoxy-4-methoxybenzaldehyde (B45797) and subsequently to 3-ethoxy-4-methoxybenzyl alcohol.

The cytochrome P450 enzyme CYP199A4 is also capable of O-deethylation of 3-ethoxybenzoic acid, indicating that enzymes of this class could transform this compound into its hydroxylated derivatives. adelaide.edu.au

Degradation by Microorganisms (e.g., Nocardia species)

Certain microorganisms are capable of utilizing this compound as a nutrient source, leading to its complete degradation. The bacterium Nocardia corallina, strain A81, isolated from a lignin-rich environment, has been shown to grow on this compound as its sole source of carbon and energy. asm.org Nocardia species are well-known for their ability to decompose a wide range of aromatic compounds, including chlorophenols and hydrocarbons. epa.govfrontiersin.org

The degradation pathway for this compound by N. corallina is understood through the metabolism of analogous compounds like veratric acid (3,4-dimethoxybenzoic acid). asm.orgnih.gov The process is initiated by O-dealkylation, where either the methoxy or ethoxy group is removed to form isovanillic acid and vanillic acid, respectively. nih.gov

These intermediate metabolites are then further demethylated to a central intermediate, protocatechuic acid (3,4-dihydroxybenzoic acid). nih.govnih.gov Following the formation of protocatechuic acid, the aromatic ring is cleaved by dioxygenase enzymes. This ring-cleavage step is a critical part of the degradation cascade, breaking down the stable aromatic structure into aliphatic products that can enter central metabolic pathways, such as the Krebs cycle, to be fully mineralized. nih.gov In the case of protocatechuic acid degradation by N. corallina, the ring is cleaved to produce β-carboxy-cis,cis-muconic acid. nih.gov

This metabolic capability highlights the role of soil bacteria like Nocardia in the environmental breakdown of lignin-related aromatic compounds.

Exploration of Biological Activities of Derivatives (e.g., anti-inflammatory, antimicrobial, anticancer, antioxidant)

Derivatives of this compound have been synthesized and investigated for a range of pharmacological activities. The core structure is often used as a scaffold, with modifications made to enhance potency and specificity for various biological targets. ontosight.aiontosight.ai

Anti-inflammatory Activity: Derivatives of this compound have shown potential as anti-inflammatory agents. A patent has described an amino acid derivative of this compound for its potential use in treating inflammatory diseases. google.com In other research, a series of thioxoquinazolinone derivatives were synthesized, with some containing a (4-ethoxyphenyl) moiety. These compounds were evaluated for anti-inflammatory activity, with some showing moderate effects compared to the standard drug diclofenac (B195802) sodium. nih.gov

Antimicrobial Activity: The this compound framework has been incorporated into novel compounds to test for antimicrobial properties. One study synthesized a series of hydrazide-hydrazone derivatives. While the parent hydrazide was derived from 3-methoxybenzoic acid, one of the synthesized compounds was N'-[(3-Ethoxy-4-methoxyphenyl)methylidene]-3-methoxybenzhydrazide. tandfonline.com The broader study found that several related hydrazide-hydrazones exhibited significant antibacterial activity, particularly against Bacillus species. tandfonline.com In another study, a series of 3-ethoxy-4-hydroxybenzylidene hydrazides were synthesized and showed that compounds with methoxy and hydroxy substituents were among the most active antimicrobials. researchgate.net Acylhydrazones derived from related iodobenzoic acids have also demonstrated significant antimicrobial activities. vulcanchem.com

Anticancer Activity: Researchers have explored the anticancer potential of complex molecules derived from ethoxy- and methoxy-substituted benzoic acids. One study synthesized new isatin-benzoic acid conjugates using building blocks like 4-amino-5-chloro-2-ethoxybenzoic acid. ajol.info The resulting compounds were tested against human breast (MCF-7) and cervical (HeLa) cancer cell lines, with some derivatives showing potent activity. ajol.info Another example involves a derivative of 3-Chloro-5-ethoxy-4-hydroxybenzaldehyde, which was used to create a complex thiazolidine-based benzoic acid derivative evaluated for its anticancer potential. preprints.org Furthermore, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown cytotoxicity against glioblastoma cell lines. nih.gov

Table 1: Anticancer Activity of Selected Benzoic Acid Derivatives

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Isatin-benzoic acid conjugate (9g) | MCF-7 (Breast) | 5.88 ± 0.88 µM | ajol.info |

| Isatin-benzoic acid conjugate (9g) | HeLa (Cervical) | 8.34 ± 0.94 µM | ajol.info |

| Isatin-benzoic acid conjugate (9d) | MCF-7 (Breast) | 6.57 ± 0.81 µM | ajol.info |

| Isatin-benzoic acid conjugate (9d) | HeLa (Cervical) | 9.24 ± 1.06 µM | ajol.info |

Antioxidant Activity: The antioxidant potential of benzoic acid derivatives is a well-studied area, often linked to the presence of hydroxyl and methoxy groups that can scavenge free radicals. researchgate.net While direct data on this compound is limited, derivatives have been explored. For instance, 2-ethoxy-4-[...]-phenyl 3-methoxybenzoate derivatives were synthesized and evaluated for their antioxidant properties. researchgate.net In a study on berberine (B55584) derivatives, the inclusion of an ethoxy group on an attached benzoic acid moiety was found to enhance antioxidant capacity, comparable to an acetoxy group and superior to a methoxy group alone. nih.gov

Future Research Directions and Emerging Trends

Novel Synthetic Routes and Sustainable Chemistry

A promising green synthesis approach for the precursor, 3-ethoxy-4-methoxybenzaldehyde (B45797), involves the reaction of isovanillin (B20041) with a haloethane in the presence of an alkali and a catalyst. google.com This method is noted for its simple and safe operation, ease of product separation, and minimal waste production, avoiding the need for high-pressure or high-vacuum conditions. google.com Further research is focused on optimizing catalysts and reaction conditions to enhance the sustainability of this process. For instance, the use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide is being explored. google.com

Efforts are also being directed towards the development of one-pot syntheses and the use of biocatalysts to create more sustainable and atom-economical routes to 3-Ethoxy-4-methoxybenzoic acid and its derivatives.

Advanced Spectroscopic and Computational Methodologies

The comprehensive characterization of this compound and its analogs relies on the application of advanced spectroscopic and computational techniques. These methods provide deep insights into the molecular structure, electronic properties, and intermolecular interactions that govern the compound's behavior.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the positions of the ethoxy and methoxy (B1213986) substituents on the benzoic acid ring and assessing purity.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is used to accurately determine the molecular weight and fragmentation patterns.

Infrared (IR) Spectroscopy: FT-IR spectroscopy helps to identify key functional groups, such as the carboxylic acid and ether linkages.

X-ray Crystallography: This technique provides definitive information on the crystal structure, including bond lengths, bond angles, and hydrogen-bonding networks, which are crucial for understanding solid-state properties.

Computational Studies:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to model the ground and excited state properties of this compound and its derivatives. sharif.edu These calculations can predict:

Molecular geometry and conformational analysis.

Electronic properties, such as molecular orbital energies (HOMO-LUMO) and electron density distribution. sharif.eduresearchgate.net

Vibrational frequencies to aid in the interpretation of IR and Raman spectra. researchgate.net

Potential reaction sites and regioselectivity in chemical reactions.

The synergy between experimental spectroscopic data and theoretical calculations allows for a more complete and accurate understanding of the compound's structure and reactivity. researchgate.netresearchgate.net

Structure-Activity Relationship Studies for Enhanced Applications

Understanding the relationship between the chemical structure of this compound derivatives and their biological or material properties is critical for designing new and more effective applications. Structure-activity relationship (SAR) studies involve systematically modifying the molecule's structure and evaluating the impact on its function.

For instance, in the development of novel inhibitors for the presynaptic choline (B1196258) transporter, SAR studies on a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which are structurally related to this compound, have been conducted. nih.gov These studies have shown that the nature of the amide group and substituents on the piperidine (B6355638) ring significantly influence the inhibitory activity. nih.gov

Similarly, research on benzoic acid derivatives as hypoglycemic agents has demonstrated that the presence and position of alkoxy groups, such as the ethoxy group in repaglinide, can enhance activity and duration of action. acs.org The carboxylic acid group is a key pharmacophoric element, enabling interactions with biological targets.

Future SAR studies will likely focus on:

Synthesizing and testing a wider range of derivatives with diverse substituents.

Utilizing computational docking and molecular modeling to predict binding affinities and guide the design of new compounds.

Investigating the impact of stereochemistry on biological activity. acs.org

Exploration of New Applications in Diverse Fields

The unique chemical properties of this compound and its derivatives make them attractive candidates for a variety of applications.

Pharmaceuticals: This class of compounds has shown potential in several therapeutic areas. For example, derivatives have been investigated for their:

Antimicrobial, antioxidant, and anti-inflammatory effects . ontosight.ai

Antihyperglycemic potential , with studies showing that the presence of methoxy groups can enhance the inhibition of α-glucosidase. researchgate.net

Antiplasmodial activity , with derivatives of the related 4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl moiety showing high in vitro activity against Plasmodium falciparum. researchgate.net

Role as intermediates in the synthesis of drugs like repaglinide, an oral hypoglycemic agent. google.com

Materials Science: The structural features of this compound make it a useful building block for the synthesis of more complex organic molecules and polymers. Its derivatives are being explored for applications in:

Liquid crystals: The rigid benzoic acid core combined with flexible alkoxy chains is a common motif in liquid crystalline materials.

Organic light-emitting diodes (OLEDs): The electronic properties of these compounds could be tuned for use in optoelectronic devices.

Integration with Modern Drug Discovery and Materials Design

The future of research on this compound will involve its seamless integration into modern, technology-driven discovery and design pipelines.

In Drug Discovery:

High-Throughput Screening (HTS): Libraries of this compound derivatives can be rapidly screened against a wide range of biological targets to identify new lead compounds.

Fragment-Based Drug Discovery (FBDD): The core benzoic acid scaffold can be used as a starting point for building more potent and selective drug candidates.

In Silico Modeling: Computational tools will be increasingly used to predict ADME (absorption, distribution, metabolism, and excretion) and toxicity properties, helping to de-risk drug development at an early stage. researchgate.net

In Materials Design:

Combinatorial Chemistry: This approach can be used to rapidly synthesize and evaluate large libraries of materials based on the this compound scaffold.

Computational Materials Science: Molecular modeling and simulation will be employed to predict the bulk properties of materials derived from this compound, accelerating the discovery of new materials with desired characteristics.

By leveraging these advanced methodologies, researchers can unlock the full potential of this compound and its derivatives, leading to the development of novel therapeutics, advanced materials, and other valuable chemical entities.

Q & A

Q. What are the key physical and chemical properties of 3-Ethoxy-4-methoxybenzoic acid relevant to experimental design?

The compound (CAS 2651-55-0) has a molecular formula of C₁₀H₁₁O₄, molecular weight of 195.20 g/mol, and a melting point range of 156–160°C. It is a white solid with stability under normal storage conditions. Solubility data in water or organic solvents are not widely reported, necessitating empirical determination. Its stability is compromised by strong oxidizing agents, and hazardous decomposition products include carbon oxides .

Q. What synthetic routes are commonly employed to prepare this compound, and how do reaction conditions influence yield and purity?